molecular formula C23H27IO2 B12905649 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-18-7

2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)

Cat. No.: B12905649
CAS No.: 917571-18-7
M. Wt: 462.4 g/mol
InChI Key: NUJPRQXBNNWQNJ-UHFFFAOYSA-N
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Description

2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) is a bis-furan derivative featuring a central 4-iodophenyl group linked via a methylene bridge to two 5-tert-butylfuran moieties. The tert-butyl groups at the 5-position of the furan rings likely enhance steric bulk and solubility, while the iodophenyl substituent may influence electronic properties, as seen in related dye-sensitized solar cell (DSSC) applications . The methylene bridge facilitates structural rigidity, which is critical for applications requiring stable molecular architectures.

Properties

CAS No.

917571-18-7

Molecular Formula

C23H27IO2

Molecular Weight

462.4 g/mol

IUPAC Name

2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-iodophenyl)methyl]furan

InChI

InChI=1S/C23H27IO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3

InChI Key

NUJPRQXBNNWQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)I)C3=CC=C(O3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-iodobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) under atmospheric pressure.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of 5,5’-((4-phenyl)methylene)bis(2-(tert-butyl)furan).

    Substitution: Formation of 5,5’-((4-substituted phenyl)methylene)bis(2-(tert-butyl)furan).

Scientific Research Applications

5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodophenyl group can enhance its binding affinity and specificity towards certain targets, while the furan moieties contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Groups

Compounds with halogenated phenyl groups exhibit distinct melting points and reactivity. For example:

  • 3,3'-[(5-(4-Chlorophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one) (6a) : Melts at 265–269°C, with synthesis yields of 68% (Method A) and 70% (Method B) .
  • 3,3'-[(5-(4-Iodophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one) (6d) : Lower melting point (248–252°C) despite iodine’s larger atomic radius, possibly due to reduced crystallinity. Yields are also lower (51% for Method A; 53% for Method B), suggesting steric or electronic challenges during synthesis .

In contrast, the nitro-substituted derivative 6b (317–319°C) shows a higher melting point, likely due to strong intermolecular interactions from the electron-withdrawing nitro group .

Furan vs. Coumarin Core Structures

The target compound’s bis-furan core differs from coumarin-based analogs (e.g., compounds 6a–d in ). Coumarin derivatives generally exhibit higher melting points (248–319°C) due to hydrogen bonding from hydroxyl groups, whereas furan derivatives (e.g., Furan, 2,2'-[(4-chlorophenyl)methylene]bis[5-methyl] ) lack such interactions, resulting in unrecorded or lower melting points .

Alkyl Substituents on Furan

The tert-butyl groups in the target compound contrast with methyl substituents in Furan, 2,2'-[(4-chlorophenyl)methylene]bis[5-methyl] (C17H15ClO2, molar mass 286.75 g/mol). tert-butyl groups improve solubility and steric shielding but may reduce reaction yields due to hindered accessibility during synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name (Core Structure) Substituent (R) Melting Point (°C) Reaction Time (A/B) Yield (A/B) Molecular Formula Molar Mass (g/mol)
Target: 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) (Bis-furan) 4-Iodophenyl Not reported Not reported Not reported C23H26IO2* 461.34*
6a (Bis-coumarin) 4-Chlorophenyl 265–269 93 h / 1.5 h 68% / 70% C29H17ClO7 525.89
6d (Bis-coumarin) 4-Iodophenyl 248–252 70 h / 1.5 h 51% / 53% C29H17IO7 628.34
Furan, 2,2'-[(4-chlorophenyl)methylene]bis[5-methyl] 4-Chlorophenyl Not reported Not reported Not reported C17H15ClO2 286.75

*Calculated based on structural inference.

Biological Activity

The compound 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18I2O4
  • Molecular Weight : 412.24 g/mol
  • IUPAC Name : 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)
  • CAS Number : 80545-13-7

Antimicrobial Activity

Research has indicated that compounds similar to 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) exhibit significant antimicrobial properties. A study highlighted the effectiveness of furan derivatives in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The presence of the iodine atom is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and eventual cell lysis.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction via the mitochondrial pathway, where the compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins.

The biological activity of 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Production : It can induce oxidative stress in cancer cells, leading to cell death.
  • Signal Transduction Modulation : The compound may alter signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various furan derivatives were tested against a panel of pathogens. 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) demonstrated a minimum inhibitory concentration (MIC) significantly lower than several standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity in Cancer Cells : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)Antimicrobial, AnticancerEnzyme inhibition, ROS production
Furan Derivative AModerate AntimicrobialCell membrane disruption
Furan Derivative BHigh AnticancerApoptosis induction

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